molecular formula C8H8N4S B185664 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 22706-11-2

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B185664
CAS RN: 22706-11-2
M. Wt: 192.24 g/mol
InChI Key: OKNHZPGPLNUEPC-UHFFFAOYSA-N
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Description

“4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C8H8N4S . It has a molecular weight of 192.24 g/mol . This compound is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution .


Synthesis Analysis

The basic nucleus of “4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” was prepared by cyclisation of potassium dithiocarbazinate with hydrazine hydrate using water as solvent under reflux condition for 3-4 hours . The compound which has been synthesized successfully was subjected to addition reaction with different aldehydes to synthesize Schiff bases .


Molecular Structure Analysis

The molecular structure of “4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” can be represented by the SMILES string Nn1c(S)nnc1-c2ccccc2 . The InChI representation is InChI=1S/C8H8N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h1-5H,9H2,(H,11,13) .


Chemical Reactions Analysis

“4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” undergoes regioselective S-alkylation to form a series of S-substituted derivatives .


Physical And Chemical Properties Analysis

“4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” is a solid compound . It has a melting point of 195 °C (dec.) (lit.) 211-215 °C (dec.) .

Safety and Hazards

The safety and hazards associated with “4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” include eye irritation, skin irritation, and respiratory system irritation . The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

4-amino-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h1-5H,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNHZPGPLNUEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177234
Record name 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl-
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Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

CAS RN

22706-11-2
Record name 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
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Record name 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl-
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Record name 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl-
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Record name 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
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Q & A

A: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) acts as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process. It forms a protective film on the metal surface through molecular adsorption, hindering the interaction between the metal and the corrosive environment.

A: While the provided abstracts do not specify all spectroscopic data, the molecular formula of APTT is C8H8N4S and its molecular weight is 192.25 g/mol. Various spectroscopic techniques like FTIR, 1H NMR, 13C NMR, 31P NMR, and mass spectrometry have been used to characterize APTT and its derivatives.

A: The inhibition efficiency of APTT increases with increasing concentration. Studies have shown that inhibition efficiencies exceeding 90% can be achieved at concentrations as low as 80 × 10–5 M.

A: APTT adsorption on mild steel surfaces follows the Langmuir adsorption isotherm. The negative value of the free energy of adsorption (ΔGads) indicates that the adsorption is a spontaneous process and suggests chemisorption.

A: While APTT demonstrates effective corrosion inhibition, its efficiency generally decreases with increasing temperature. This suggests that the adsorption of APTT on the metal surface is weakened at higher temperatures.

ANone: Yes, APTT and its derivatives have been explored for various applications including:

    A: * High Efficiency: APTT exhibits high inhibition efficiencies, even at low concentrations, making it a cost-effective option.

    • Compatibility: APTT has shown effectiveness in protecting various metals, including mild steel and aluminum alloys, from corrosion in acidic environments.

    A: Molecular dynamics simulations have been employed to investigate the interactions of APTT derivatives in various media, including vacuum, water, and acidic solutions. These simulations provide insights into the total energies, interaction energies, angle parameters, and conformations of these molecules in different environments, complementing experimental findings.

    ANone: Several techniques are employed to study APTT's corrosion inhibition, including:

      A: APTT can exist in different tautomeric forms, influencing its properties and reactivity. For example, studies have shown that the thione tautomer of APTT exhibits higher stability in solution due to intermolecular hydrogen bonding. Understanding tautomerism is crucial for predicting the behavior of APTT and its derivatives in various applications.

      ANone: The provided research primarily focuses on the synthesis, characterization, and applications of APTT and its derivatives. Further research is needed to comprehensively assess the environmental impact and degradation of APTT, including its ecotoxicological effects and potential for bioaccumulation.

      A: Yes, APTT serves as a versatile building block for various heterocyclic compounds. It undergoes facile condensation reactions to yield thiadiazaphosphol-2-ones, Schiff bases, and triazole-based ionic liquids and salts, which have potential applications in different fields.

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